

Paromamine Trihydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Paromamine trihydrochloride*

CAS No.: 18685-97-7

Cat. No.: B580988

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This guide provides an in-depth exploration of the chemical properties, structure, and mechanism of action of **Paromamine trihydrochloride**, a key aminoglycoside antibiotic. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive technical overview, including detailed experimental protocols, to facilitate further investigation and application of this compound.

Introduction: The Significance of Paromamine

Paromamine is a core structural component of the neomycin and paromomycin families of aminoglycoside antibiotics.[1] As a 4,5-disubstituted 2-deoxystreptamine (2-DOS) aminoglycoside, it represents a fundamental scaffold for understanding the structure-activity relationships of this important class of antibacterial agents.[2] The trihydrochloride salt form of paromamine enhances its aqueous solubility, making it suitable for various in vitro and in vivo experimental applications.[3] A thorough understanding of its chemical and biological properties is crucial for the development of novel antibiotics that can overcome the growing challenge of antimicrobial resistance.

Physicochemical Properties

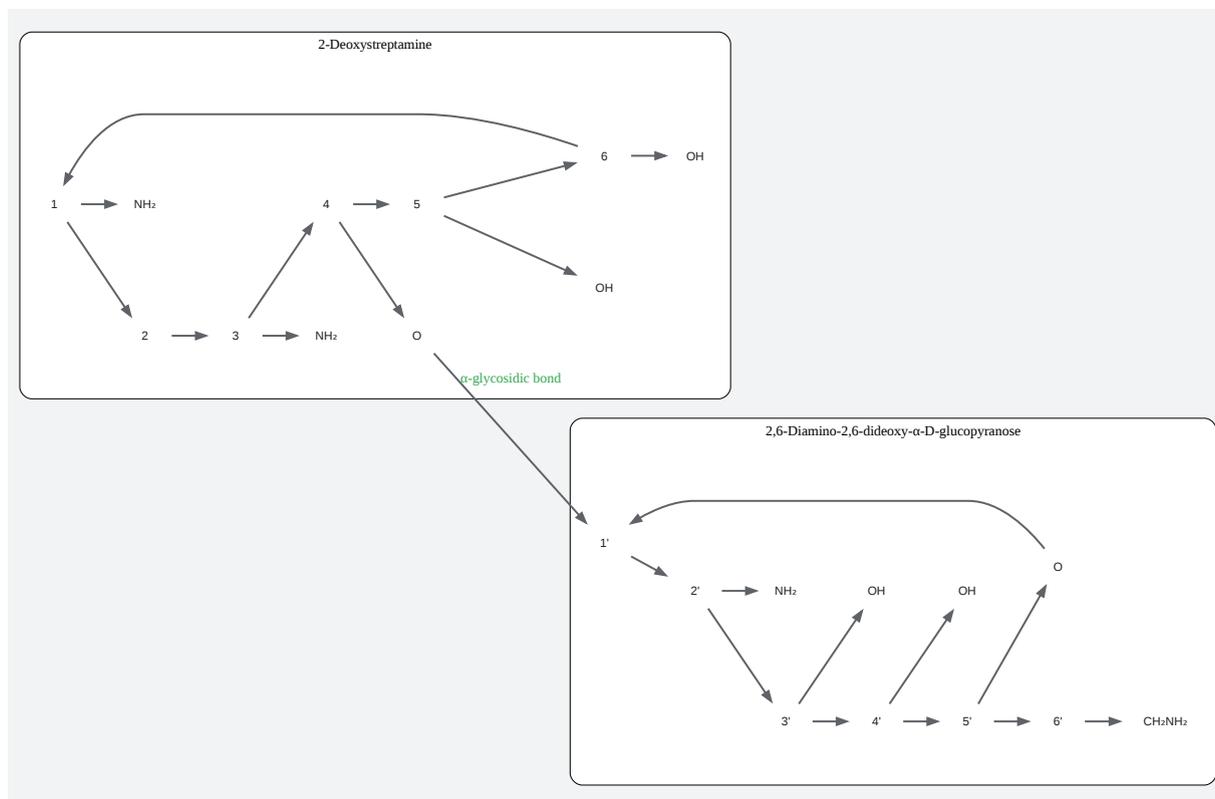
The physicochemical properties of **Paromamine trihydrochloride** are essential for its handling, formulation, and application in research settings.

Property	Value	Source(s)
CAS Number	18685-97-7	[3]
Molecular Formula	C ₁₂ H ₂₅ N ₃ O ₇ ·3HCl	[3]
Molecular Weight	432.72 g/mol	[3]
Appearance	White to off-white crystalline powder	[4]
Solubility	Soluble in water	[3][4]
Melting Point	>250 °C (decomposes)	[5]

Note: Specific quantitative solubility data and pKa values for **Paromamine trihydrochloride** are not readily available in the searched literature. The trihydrochloride form suggests protonation of the three amino groups, leading to high water solubility.

Molecular Structure and Stereochemistry

Paromamine is an aminoglycoside composed of a 2-deoxystreptamine ring linked to a 2,6-diamino-2,6-dideoxy- α -D-glucopyranosyl unit.[3] The precise stereochemistry of the molecule is critical for its biological activity. The IUPAC name for paromamine is (1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl 2-amino-2-deoxy- α -D-glucopyranoside.[2]



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Caption: 2D structure of Paromamine highlighting its constituent rings.

Spectroscopic Characterization

While a complete set of spectra for **Paromamine trihydrochloride** is not readily available in the public domain, data from derivatives provide valuable insights into its structural features.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum of paromamine derivatives in D_2O typically shows a characteristic anomeric proton signal around δ 5.5-5.8 ppm as a doublet, confirming the α -glycosidic linkage.[6] The remaining sugar and deoxystreptamine protons appear as a complex multiplet in the region of δ 3.2-4.3 ppm.[6]

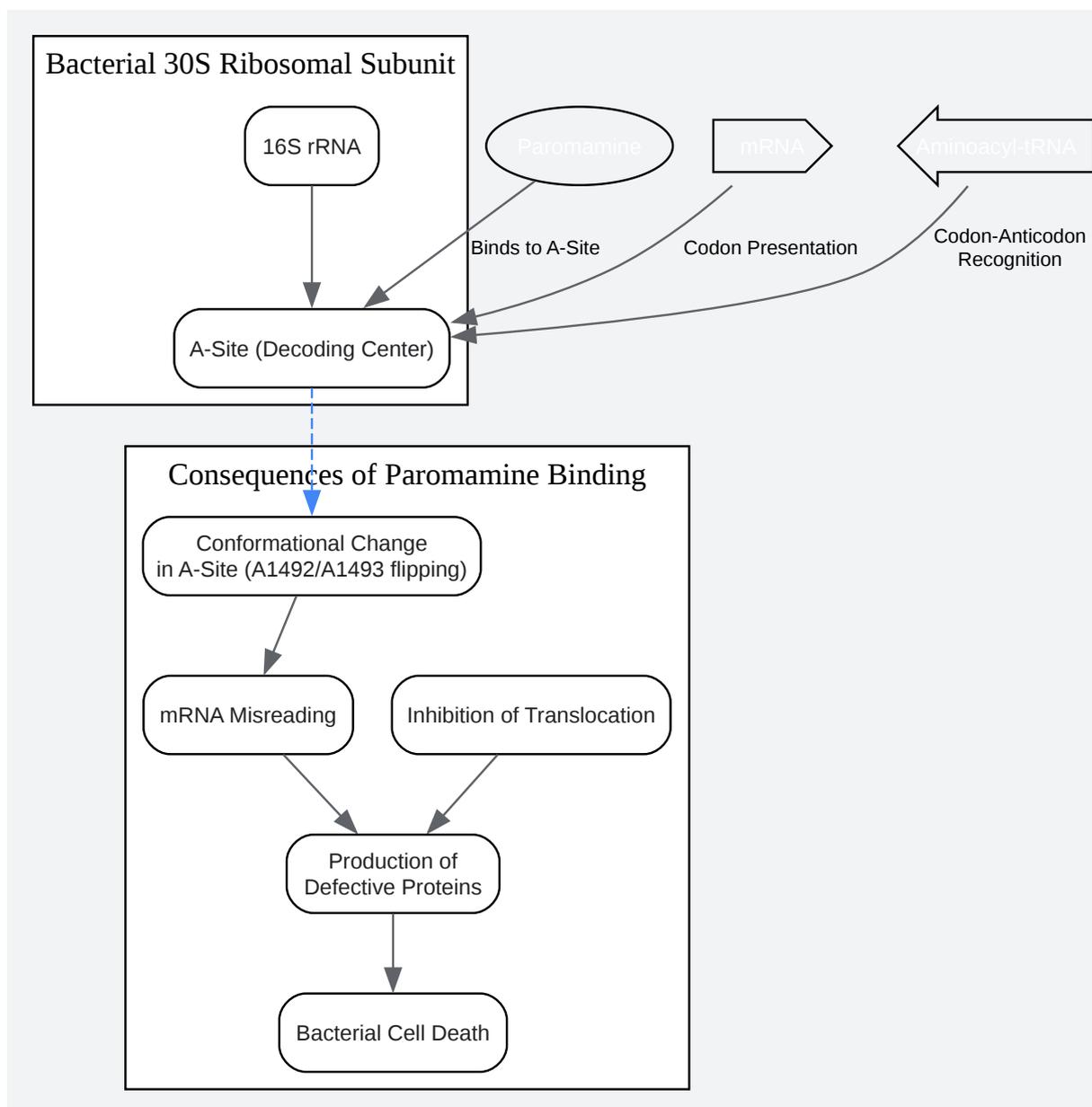
- ¹³C NMR: The carbon NMR spectrum of paromamine derivatives in D₂O displays the anomeric carbon signal around δ 97-98 ppm.[6] Other carbon signals of the sugar and deoxystreptamine rings resonate in the range of δ 28-84 ppm.[6]
- Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for the analysis of paromamine. The protonated molecule [M+H]⁺ would be expected, and fragmentation patterns would involve glycosidic bond cleavage.
- Infrared (IR) Spectroscopy: The IR spectrum of **Paromamine trihydrochloride** is expected to show broad absorption bands corresponding to O-H and N-H stretching vibrations in the region of 3200-3600 cm⁻¹. C-H stretching vibrations would appear around 2800-3000 cm⁻¹, and C-O stretching bands in the 1000-1200 cm⁻¹ region. The presence of the hydrochloride salt would also be evident.

Mechanism of Action: Targeting the Bacterial Ribosome

Paromamine, like other aminoglycosides, exerts its antibacterial effect by inhibiting protein synthesis in bacteria.[3] Its primary target is the bacterial ribosome, specifically the 30S ribosomal subunit.[3]

Binding to the Ribosomal A-Site

The binding site of paromamine is located in the aminoacyl-tRNA (A-site) of the 16S ribosomal RNA (rRNA), a critical region for decoding messenger RNA (mRNA).[7][8] Paromamine binds to the major groove of the A-site RNA, in a pocket formed by non-canonical base pairs and a bulged nucleotide.[9][10]



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Caption: Mechanism of action of Paromamine on the bacterial ribosome.

Induction of Conformational Changes and Disruption of Protein Synthesis

The binding of paromamine to the A-site induces a significant conformational change in the 16S rRNA.[7] Specifically, it causes two universally conserved adenine residues, A1492 and A1493, to flip out from their stacked positions.[6][7] This conformational state mimics the structure of the A-site when a correct codon-anticodon pairing has occurred, thereby stabilizing the binding of near-cognate aminoacyl-tRNAs. This leads to two primary consequences:

- mRNA Misreading: The ribosome incorporates incorrect amino acids into the growing polypeptide chain, leading to the synthesis of non-functional or toxic proteins.[6][8]
- Inhibition of Translocation: The movement of the ribosome along the mRNA is hindered, further disrupting protein synthesis.[7][8]

The accumulation of aberrant proteins ultimately leads to bacterial cell death.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a standard and widely used technique for determining the MIC of antibiotics, including **Paromamine trihydrochloride**.

Principle

A standardized suspension of the test bacterium is inoculated into a series of wells containing serial dilutions of **Paromamine trihydrochloride** in a cation-adjusted Mueller-Hinton Broth (CAMHB). Following incubation, the wells are visually inspected for bacterial growth, and the MIC is determined as the lowest concentration of the antibiotic that inhibits growth.

Materials

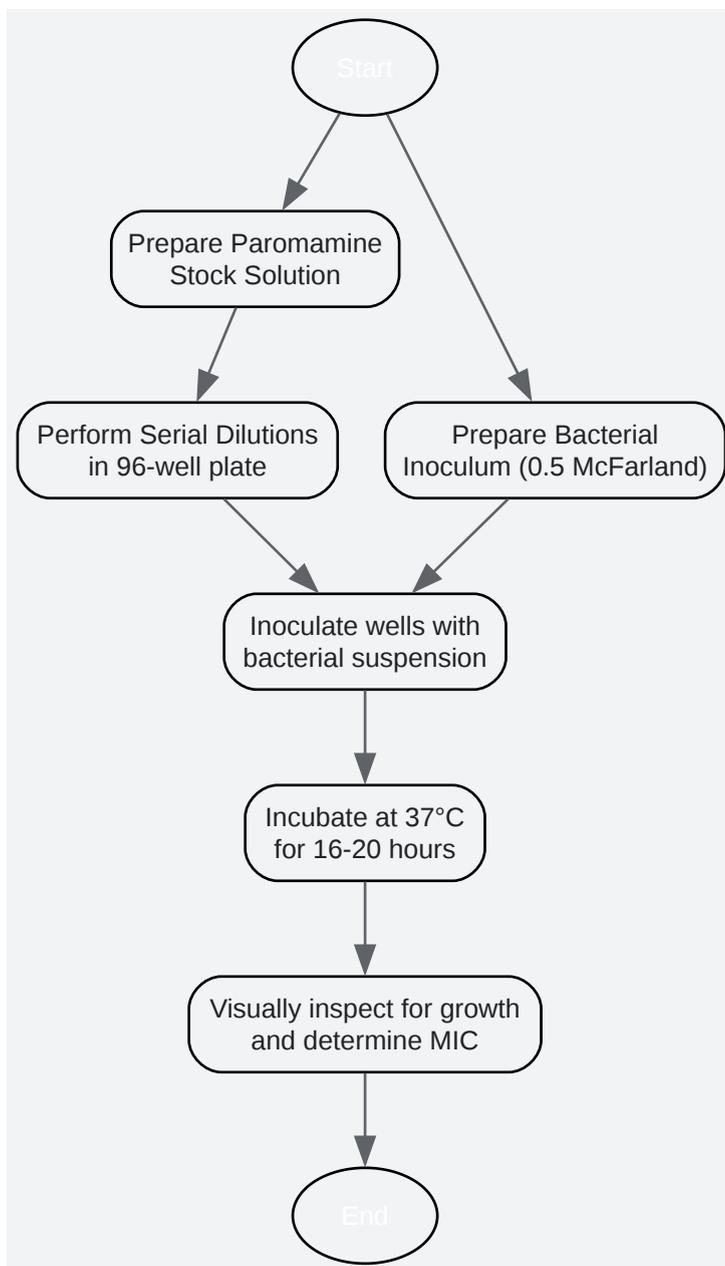
- **Paromamine trihydrochloride**
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates

- Test bacterial strain (e.g., Escherichia coli ATCC 25922 as a quality control strain)
- Sterile saline (0.85% NaCl)
- Spectrophotometer
- Sterile tubes and pipettes

Step-by-Step Methodology

- Preparation of **Paromamine Trihydrochloride** Stock Solution:
 - Accurately weigh a sufficient amount of **Paromamine trihydrochloride** powder.
 - Dissolve in sterile deionized water or an appropriate solvent to prepare a stock solution of a known high concentration (e.g., 1024 µg/mL).
 - Sterilize the stock solution by filtration through a 0.22 µm filter.
- Preparation of Bacterial Inoculum:
 - From a fresh (18-24 hours) culture plate, select 3-5 well-isolated colonies of the test organism.
 - Inoculate the colonies into a tube containing 5 mL of a suitable broth (e.g., Tryptic Soy Broth).
 - Incubate at 35-37°C until the turbidity matches that of a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL).
 - Alternatively, use a spectrophotometer to adjust the culture to an optical density (OD) that corresponds to the desired cell density.
 - Dilute the adjusted bacterial suspension in sterile saline to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in each well of the microtiter plate.
- Serial Dilution in Microtiter Plate:
 - Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

- Add 200 μL of the **Paromamine trihydrochloride** working solution (e.g., at twice the highest desired final concentration) to well 1.
- Perform a two-fold serial dilution by transferring 100 μL from well 1 to well 2, mixing well, and then transferring 100 μL from well 2 to well 3, and so on, up to well 10. Discard 100 μL from well 10.
- Well 11 will serve as the growth control (no antibiotic).
- Well 12 will serve as the sterility control (no bacteria).
- Inoculation:
 - Add 10 μL of the standardized bacterial inoculum to each well from 1 to 11. Do not inoculate well 12.
 - The final volume in each well will be approximately 110 μL .
- Incubation:
 - Cover the microtiter plate and incubate at 35-37°C for 16-20 hours in ambient air.
- Reading and Interpretation of Results:
 - After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of **Paromamine trihydrochloride** at which there is no visible growth (clear well).
 - The growth control well (well 11) should show distinct turbidity.
 - The sterility control well (well 12) should remain clear.



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Caption: Workflow for MIC determination by broth microdilution.

Quality Control

It is imperative to include a quality control (QC) strain with a known MIC range for **Paromamine trihydrochloride** in each batch of tests to ensure the accuracy and reproducibility of the results. *Escherichia coli* ATCC 25922 is a commonly used QC strain for antimicrobial

susceptibility testing.[11][12] The obtained MIC for the QC strain should fall within the established acceptable range.

Conclusion

Paromamine trihydrochloride is a valuable tool for researchers studying aminoglycoside antibiotics and bacterial protein synthesis. Its well-defined chemical structure and mechanism of action provide a solid foundation for further investigations into structure-activity relationships, resistance mechanisms, and the development of novel antibacterial agents. The detailed protocols and information provided in this guide are intended to support and facilitate these research endeavors.

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